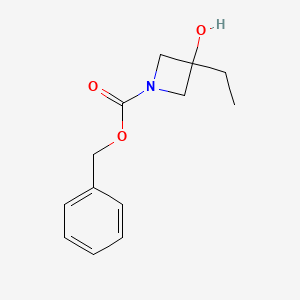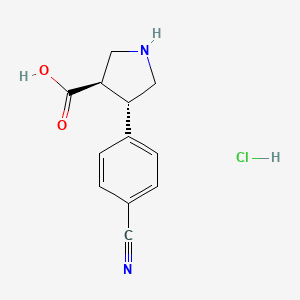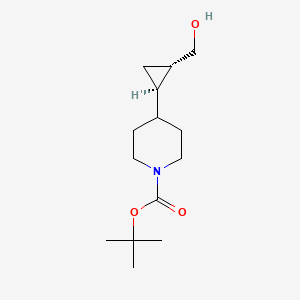
(11-Bromoundecyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11-Bromoundecyl)silane is an organosilicon compound with the molecular formula C₁₁H₂₅BrSi and a molecular weight of 265.31 g/mol . It is a long-chain alkylfunctional silane, primarily used as a coupling agent in various chemical reactions . This compound is known for its ability to form self-assembled monolayers on metal and metalloid surfaces, making it valuable in surface modification applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (11-Bromoundecyl)silane can be synthesized through the hydrosilylation of 11-bromoundecene with trichlorosilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 11-bromoundecene .
Industrial Production Methods: In industrial settings, the production of 11-bromoundecylsilane involves large-scale hydrosilylation reactions. The process is optimized for high yield and purity, often exceeding 95% . The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: (11-Bromoundecyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with tertiary amines to form quaternary ammonium salts.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Substitution Reactions: Tertiary amines are commonly used as reagents in substitution reactions with 11-bromoundecylsilane.
Hydrosilylation: Platinum catalysts are typically employed to facilitate hydrosilylation reactions.
Major Products Formed:
Quaternary Ammonium Salts: Formed from the reaction with tertiary amines.
Silane Derivatives: Resulting from hydrosilylation reactions.
Applications De Recherche Scientifique
(11-Bromoundecyl)silane has a wide range of applications in scientific research, including:
Surface Modification: It is used to create self-assembled monolayers on metal and metalloid surfaces, enhancing their chemical and physical properties.
Nanoparticle Derivatization: The compound is employed in the functionalization of nanoparticles for various applications in chemistry and materials science.
Biomedical Research: It is used in the development of biomaterials and drug delivery systems due to its ability to modify surface properties.
Industrial Applications: this compound is utilized in the production of coatings, adhesives, and composites to improve their performance and durability.
Mécanisme D'action
The primary mechanism of action of 11-bromoundecylsilane involves its ability to form covalent bonds with surfaces through the silicon atom . This interaction leads to the formation of self-assembled monolayers, which can modify the surface properties of metals and metalloids . The compound’s reactivity with tertiary amines to form quaternary ammonium salts further expands its utility in various chemical processes .
Comparaison Avec Des Composés Similaires
1,10-Disiladecane: Another long-chain alkylfunctional silane used for surface modification.
Trihydridosilanes: These compounds interact with oxide-free metal substrates and are used for surface modification.
Uniqueness of (11-Bromoundecyl)silane: this compound stands out due to its specific reactivity with tertiary amines and its ability to form stable self-assembled monolayers on a variety of surfaces . Its long alkyl chain provides hydrophobic properties, making it suitable for applications requiring water resistance and chemical stability .
Propriétés
Formule moléculaire |
C11H25BrSi |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
11-bromoundecylsilane |
InChI |
InChI=1S/C11H25BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2,13H3 |
Clé InChI |
KGWSWLMEYYPKKC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC[SiH3])CCCCCBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)

![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)

